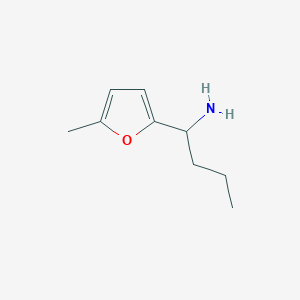
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a trifluoromethylbenzoyl oxime moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as a methoxyphenyl derivative). The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a ligand for various biological receptors, including adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the activation or inhibition of G-protein-coupled receptor signaling, leading to downstream effects on cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: A piperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An antihypertensive agent with a piperazine moiety.
Uniqueness
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime is unique due to its combination of a methoxyphenyl group and a trifluoromethylbenzoyl oxime moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and developing innovative materials .
Eigenschaften
Molekularformel |
C27H26F3N3O3 |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
[(Z)-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]amino] 3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C27H26F3N3O3/c1-35-24-12-10-23(11-13-24)33-16-14-32(15-17-33)19-25(20-6-3-2-4-7-20)31-36-26(34)21-8-5-9-22(18-21)27(28,29)30/h2-13,18H,14-17,19H2,1H3/b31-25+ |
InChI-Schlüssel |
PHMACSOTHOSEQO-QCKNELIISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N\OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13050411.png)
![1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050420.png)












